2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid properties
2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid properties
An In-depth Technical Guide to the Synthesis, Properties, and Potential Applications of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid
Abstract
The imidazole ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous natural products and synthetic drugs.[1][2] The introduction of iodine atoms onto this scaffold to form 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid presents a molecule with significant potential for drug discovery and material science. The unique electronic properties conferred by the iodine atoms, combined with their utility as reactive handles for cross-coupling reactions, allow for extensive exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[1] This technical guide provides a comprehensive analysis of the predicted synthesis, physicochemical properties, and diverse potential applications of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid, drawing on data from analogous compounds. This document serves as a thorough resource for researchers, scientists, and drug development professionals.
Introduction to the Imidazole Scaffold and the Impact of Halogenation
The imidazole nucleus, a five-membered aromatic heterocycle with two nitrogen atoms, possesses a unique combination of physicochemical properties, including high polarity, hydrogen bonding capability, and an amphoteric nature.[3] These characteristics enable imidazole-containing molecules to interact with a wide array of biological targets, such as enzymes and receptors, making them a focal point of pharmaceutical research.[2][4] Imidazole derivatives have a broad spectrum of biological activities, including antibacterial, anticancer, antifungal, and antiviral properties.[2]
The addition of halogen atoms, particularly iodine, to the imidazole scaffold significantly alters its electronic properties and enhances its reactivity.[1] Halogenation can influence the acidity of the N-H proton, modulate the lipophilicity of the molecule, and introduce the possibility of halogen bonding, a non-covalent interaction that can play a crucial role in molecular recognition and crystal engineering.[5] Specifically, di-iodination at the C4 and C5 positions is expected to significantly increase the molecular weight and electron density of the imidazole ring, which can lead to enhanced biological activity and provide sites for further functionalization.[5]
Physicochemical Properties: A Comparative Analysis
| Property | 1H-Imidazole | 2-(1H-imidazol-1-yl)acetic acid | 2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid | 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid (Predicted) |
| Molecular Formula | C₃H₄N₂ | C₅H₆N₂O₂[6] | C₅H₄Cl₂N₂O₂[7] | C₅H₄I₂N₂O₂ |
| Molecular Weight | 68.08 g/mol | 126.11 g/mol [6] | 195.00 g/mol | 377.92 g/mol |
| Melting Point | 90 °C[8] | 258 °C[6] | Not available | Expected to be high due to increased molecular weight and potential for intermolecular interactions. |
| Boiling Point | 256 °C[8] | 392.1±25.0 °C (Predicted)[6] | Not available | Expected to be significantly higher than the non-iodinated analog. |
| Solubility | Soluble in water and polar solvents.[8] | Soluble in water, insoluble in organic solvents.[6] | Not available | Likely to have reduced water solubility and increased solubility in some organic solvents compared to the non-halogenated analog due to the large, lipophilic iodine atoms. |
| pKa | 14.0 (as an acid)[8] | 3.37±0.10 (Predicted)[9] | Not available | The electron-withdrawing nature of the iodine atoms is expected to lower the pKa of the carboxylic acid, making it a stronger acid. |
Synthesis and Purification
A practical synthetic route to 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid can be proposed based on established methods for the synthesis of related dihalogenated imidazole derivatives and N-alkylation of imidazoles. The proposed synthesis involves a two-step process: the di-iodination of imidazole followed by N-alkylation with a haloacetic acid ester and subsequent hydrolysis.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid.
Detailed Experimental Protocol
Step 1: Synthesis of 4,5-diiodo-1H-imidazole
This protocol is adapted from the synthesis of 4(5)-iodoimidazole.[1]
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Reaction Setup: Dissolve imidazole in an aqueous solution of a suitable base (e.g., sodium hydroxide) and cool the mixture to 0°C in an ice bath.
-
Iodination: Slowly add a solution of iodine and a solubilizing agent (e.g., potassium iodide) in water dropwise to the cooled imidazole solution with vigorous stirring, maintaining the temperature at 0°C. To achieve di-iodination, a molar excess of iodine will be required.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0°C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up and Isolation: Neutralize the reaction mixture to a pH of 7-8 with a suitable acid (e.g., hydrochloric acid). The precipitated solid, 4,5-diiodo-1H-imidazole, is collected by vacuum filtration. The filtrate can be extracted with an organic solvent to recover any remaining product.
Step 2: Synthesis of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid
This protocol is adapted from the synthesis of imidazol-1-yl-acetic acid hydrochloride.[10][11]
-
N-Alkylation: To a solution of 4,5-diiodo-1H-imidazole in a suitable organic solvent (e.g., ethyl acetate), add a base such as powdered potassium carbonate. Then, add tert-butyl chloroacetate and reflux the mixture for several hours.[10]
-
Work-up of Ester: After completion of the reaction (monitored by TLC), the reaction mixture is quenched with water, and the organic layer is separated, dried, and concentrated to yield the crude 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid tert-butyl ester.
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Hydrolysis: The tert-butyl ester can be cleaved under non-aqueous conditions using an agent like titanium tetrachloride in dichloromethane at low temperatures, followed by the addition of an alcohol like isopropyl alcohol.[10][11] Alternatively, acidic hydrolysis with an acid such as hydrochloric acid can be employed.[12]
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Purification: The final product, 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid, can be purified by recrystallization from a suitable solvent system.
Potential Applications in Research and Drug Development
The unique structural features of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid suggest several potential applications in both medicinal chemistry and material science.
Medicinal Chemistry
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Scaffold for Novel Therapeutics: The di-iodinated imidazole core can serve as a versatile scaffold for the development of novel therapeutic agents. The iodine atoms can be readily substituted using various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to generate a library of derivatives for screening against various biological targets.[1]
-
Enzyme Inhibitors: Chlorinated imidazoles are known to inhibit bacterial enzymes like dihydroorotate dehydrogenase (DHODH).[7] It is plausible that 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid and its derivatives could exhibit inhibitory activity against a range of enzymes, making them potential candidates for antimicrobial or anticancer drugs.[2]
-
Precursor for Bioactive Molecules: This compound can serve as a key intermediate in the synthesis of more complex molecules. For instance, imidazol-1-yl-acetic acid is a precursor to zoledronic acid, a potent bisphosphonate used to treat bone diseases.[10][12] The di-iodo analog could be used to synthesize novel bisphosphonates or other classes of drugs with potentially enhanced efficacy or altered pharmacological profiles.
Material Science
-
Building Block for Metal-Organic Frameworks (MOFs): The rigid structure of the imidazole ring and the potential for the iodine atoms to act as coordination sites make this compound a promising building block for the design of novel MOFs.[7] These materials have potential applications in gas storage, catalysis, and separation technologies.
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Halogen Bonding Studies: The presence of two iodine atoms makes this molecule an excellent candidate for studying halogen bonding interactions.[5] Understanding and utilizing these interactions can lead to the rational design of new materials with desired supramolecular architectures and properties.
Conclusion
While direct experimental data on 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid is currently limited, a comprehensive understanding of its likely properties, synthesis, and applications can be derived from the extensive literature on related imidazole derivatives. The introduction of two iodine atoms onto the (imidazol-1-yl)acetic acid scaffold is predicted to significantly influence its physicochemical properties, enhancing its potential as a versatile building block in medicinal chemistry and material science. The proposed synthetic route offers a practical approach for its preparation, opening avenues for further investigation into its biological activities and material properties. This technical guide provides a solid foundation for researchers and developers interested in exploring the potential of this and similar halogenated imidazole compounds.
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